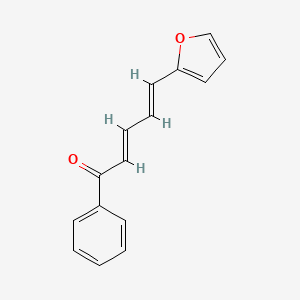

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one

描述

(2E,4E)-5-(Furan-2-yl)-1-phenylpenta-2,4-dien-1-one is a chalcone derivative characterized by a conjugated dienone system linking a phenyl group and a furan heterocycle. This compound belongs to the furanochalcone subclass, which has garnered interest due to its structural similarity to natural flavonoids and synthetic chalcones with diverse bioactivities, including anticancer, MAO-B inhibition, and fluorescence properties . Its molecular formula is C₁₅H₁₂O₂, with a molecular weight of 224.26 g/mol (CAS: 4280-90-4) .

属性

IUPAC Name |

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-15(13-7-2-1-3-8-13)11-5-4-9-14-10-6-12-17-14/h1-12H/b9-4+,11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNBODTUWUYURK-HINBXAKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of furan-2-carbaldehyde with 1-phenyl-1,3-butadiene under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furanones or diketones.

Reduction: Reduction reactions can convert the conjugated double bonds into single bonds, leading to the formation of saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include furanones, diketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Industry: Used in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism by which (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated system of double bonds allows for electron delocalization, which can facilitate binding to active sites or influence the compound’s reactivity. Pathways involved may include signal transduction or metabolic processes, depending on the specific application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Bioactivity

Key Observations :

- MAO-B Inhibition : The target compound exhibits exceptional potency (Ki = 0.0041 µM) and selectivity for MAO-B over MAO-A, outperforming chlorophenyl analogues (e.g., 3g in Evid.15) in reversibility and binding kinetics .

- Heterocyclic Substitution: Replacing furan with thiophene (Evid.4) enhances antitrypanosomal activity but reduces MAO-B affinity, likely due to altered electronic interactions .

- Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 3k in Evid.8) show enhanced anticancer activity but lower MAO-B selectivity compared to the parent furanochalcone .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Thiophene analogues exhibit higher melting points (158–164°C) due to stronger intermolecular interactions (e.g., S···π) compared to furan derivatives .

- UV-Vis Spectra : Nitro-substituted compounds show red-shifted λmax (~380–400 nm) due to enhanced conjugation with electron-withdrawing groups .

生物活性

(2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one is a novel organic compound belonging to the class of furan derivatives. Its unique structure, characterized by a conjugated system of double bonds and a furan ring, suggests potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the molecular formula and a molecular weight of 224.26 g/mol. Its structure allows for significant electron delocalization, which may enhance its interactions with biological macromolecules.

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one |

| Molecular Formula | C15H12O2 |

| Molecular Weight | 224.26 g/mol |

| InChI Key | QQNBODTUWUYURK-HINBXAKRSA-N |

| SMILES | O=C(/C=C/C=C/c1occc1)c2ccccc2 |

Biological Activity Overview

Recent studies have highlighted the biological activities of (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one, particularly its inhibitory effects on various enzymes and potential therapeutic applications.

Enzyme Inhibition

- Tyrosinase Inhibition : A study investigated the tyrosinase inhibitory activity of related furan derivatives. The results indicated that compounds similar to (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one exhibited significant inhibition of tyrosinase with IC50 values as low as 0.0433 µM for potent derivatives . The compound's ability to inhibit melanin synthesis suggests its potential use in skin whitening products.

- Monoamine Oxidase (MAO) Inhibition : Another study reported that (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one demonstrated potent and selective inhibition of MAO-B with an inhibition constant () value of 0.0041 µM . This positions it as a promising candidate for treating neurological disorders associated with MAO activity.

The biological activity of (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one can be attributed to its structural features:

- Electron Delocalization : The conjugated double bonds facilitate interactions with enzyme active sites.

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites of enzymes like tyrosinase and MAO-B, influencing their activity through competitive inhibition mechanisms .

Case Study 1: Tyrosinase Inhibition

A series of furan derivatives were synthesized and tested for their ability to inhibit tyrosinase. Among these, one derivative showed remarkable potency compared to standard inhibitors like kojic acid . The study utilized Lineweaver-Burk plots to determine kinetic parameters, confirming mixed inhibition characteristics.

Case Study 2: MAO-B Inhibition

In a detailed investigation involving twelve furanochalcones, (2E,4E)-5-(furan-2-yl)-1-phenylpenta-2,4-dien-1-one was identified as the most potent MAO-B inhibitor . The study included molecular docking analysis that elucidated binding interactions at the enzyme's active site.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。